An In-Depth Technical Guide to Sulfo-Cy3 Azide for Advanced Bioconjugation
An In-Depth Technical Guide to Sulfo-Cy3 Azide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3 azide (B81097) is a water-soluble, orange-fluorescent dye that serves as a critical tool for the precise labeling of biomolecules.[1][2] Its high aqueous solubility, a result of sulfonation, makes it an ideal choice for bioconjugation reactions in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.[3][] The azide functional group allows for its participation in "click chemistry" reactions, providing a highly specific and efficient method for covalently attaching the dye to alkyne-modified proteins, nucleic acids, and other biomolecules.[][6][7] This guide provides a comprehensive overview of Sulfo-Cy3 azide, including its chemical and spectral properties, detailed experimental protocols for its use, and a visual representation of the underlying chemical biology.
Core Properties of Sulfo-Cy3 Azide
Sulfo-Cy3 azide is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields.[8] The presence of sulfonate groups not only enhances water solubility but also reduces the fluorescence quenching that can occur from dye-dye interactions.[1] It is a bright and photostable fluorophore, making it well-suited for a variety of fluorescence-based applications, including microscopy and flow cytometry.[2][3] The dye is also pH-insensitive in the biologically relevant range of pH 4 to 10.[9]
Quantitative Data Summary
The spectral and physical properties of Sulfo-Cy3 azide are summarized in the table below. It is important to note that exact values may vary slightly between suppliers.
| Property | Value | References |
| Excitation Maximum (λex) | 548 - 555 nm | [][6][10] |
| Emission Maximum (λem) | 563 - 580 nm | [][6][10] |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [][10] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [10][11] |
| Molecular Formula | C₃₅H₄₆N₆O₁₀S₃ | [][12] |
| Molecular Weight | ~807 g/mol | [][12] |
| Solubility | Water, DMSO, DMF | [][12] |
Bioconjugation via Click Chemistry
Sulfo-Cy3 azide is primarily utilized in two types of click chemistry reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[13] The reaction results in the formation of a stable triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst requires careful consideration and often necessitates the use of copper-chelating ligands like THPTA to minimize damage to biological samples.[12][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[][9] This method is particularly advantageous for labeling in living cells or other sensitive biological systems where the presence of copper is a concern.[]
Experimental Protocols
The following are detailed protocols for the labeling of proteins and nucleic acids using Sulfo-Cy3 azide via CuAAC. These protocols can be adapted for SPAAC by replacing the alkyne-modified biomolecule with a strained cyclooctyne-modified biomolecule and omitting the copper sulfate (B86663) and sodium ascorbate (B8700270).
Protein Labeling with Sulfo-Cy3 Azide (CuAAC)
This protocol outlines the steps for labeling a protein that has been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. The buffer should be free of primary amines like Tris.
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Deionized water
-
Spin desalting columns for purification
Procedure:
-
Preparation of Stock Solutions:
-
Sulfo-Cy3 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution (typically at a concentration of 1-5 mg/mL) with PBS buffer.
-
Add the Sulfo-Cy3 azide stock solution to the protein solution. A molar excess of 4-20 fold of the azide over the protein is recommended as a starting point.
-
Add the THPTA stock solution to the reaction mixture.
-
Add the Copper(II) sulfate stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).
-
Nucleic Acid Labeling with Sulfo-Cy3 Azide (CuAAC)
This protocol describes the labeling of alkyne-modified oligonucleotides or DNA.
Materials:
-
Alkyne-modified oligonucleotide/DNA in nuclease-free water or TE buffer.
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Nuclease-free water
-
Ethanol (B145695) for precipitation or a suitable purification column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Sulfo-Cy3 azide, Copper(II) sulfate, THPTA, and sodium ascorbate as described in the protein labeling protocol.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water.
-
Add an excess of Sulfo-Cy3 azide stock solution (typically 4-50 equivalents).
-
Premix the Copper(II) sulfate and THPTA solutions in a 1:2 ratio and incubate for a few minutes before adding to the reaction mixture (add ~25 equivalents of the complex).
-
Add sodium ascorbate to the reaction mixture (~40 equivalents).
-
-
Incubation:
-
Mix the reaction and let it stand at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled nucleic acid by ethanol precipitation or by using a suitable purification column to remove unreacted components.
-
-
Quantification:
-
Measure the absorbance at 260 nm (for the nucleic acid) and ~555 nm (for Sulfo-Cy3) to determine the concentration and labeling efficiency.
-
Visualizing the Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC labeling using Sulfo-Cy3 azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Signaling Pathway
Caption: Conceptual pathway of a SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 12. confluore.com [confluore.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. jenabioscience.com [jenabioscience.com]
